6-Bromo-2-(3-methoxyphenyl)benzoxazole 6-Bromo-2-(3-methoxyphenyl)benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13952713
InChI: InChI=1S/C14H10BrNO2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3
SMILES:
Molecular Formula: C14H10BrNO2
Molecular Weight: 304.14 g/mol

6-Bromo-2-(3-methoxyphenyl)benzoxazole

CAS No.:

Cat. No.: VC13952713

Molecular Formula: C14H10BrNO2

Molecular Weight: 304.14 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(3-methoxyphenyl)benzoxazole -

Specification

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
IUPAC Name 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C14H10BrNO2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3
Standard InChI Key MDUQYLQTXOHDAD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole, reflects its substitution pattern:

  • A benzoxazole core (fused benzene and oxazole rings)

  • Bromine at the 6-position of the benzene ring

  • A 3-methoxyphenyl group at the 2-position of the oxazole ring

The molecular formula is C₁₄H₁₀BrNO₂, with a molecular weight of 304.14 g/mol . Key structural descriptors include:

PropertyValueSource
SMILESCOC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Br
InChIKeyYLXFGKIFWFGIMQ-UHFFFAOYSA-N
XLogP3-AA4.1
Topological Polar SA35.3 Ų

Structural Note: A positional isomer, 5-bromo-2-(3-methoxyphenyl)benzoxazole (CAS 23025785), is documented in PubChem , highlighting the importance of regiochemical precision in synthesis and characterization.

Spectroscopic Characterization

While direct spectral data for the 6-bromo isomer is limited, analogous benzoxazoles exhibit:

  • ¹H NMR: Aromatic protons between δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm

  • ¹³C NMR: Oxazole carbons at 150–160 ppm, brominated aromatic carbons at 115–125 ppm

  • MS: Molecular ion peak at m/z 303 ([M]⁺) with characteristic bromine isotopic patterns

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound can be synthesized through cyclocondensation reactions. A representative protocol involves:

  • Bromination: Electrophilic substitution on 2-(3-methoxyphenyl)benzoxazole using bromine (Br₂) in acetic acid at 25°C .

  • Green Chemistry Approaches: Fly ash-catalyzed cyclization of 2-aminophenol derivatives with 3-methoxybenzoic acid under solvent-free conditions .

Reaction Scheme:

2-Amino-5-bromophenol + 3-Methoxybenzoyl chlorideBase6-Bromo-2-(3-methoxyphenyl)benzoxazole\text{2-Amino-5-bromophenol + 3-Methoxybenzoyl chloride} \xrightarrow{\text{Base}} \text{6-Bromo-2-(3-methoxyphenyl)benzoxazole}

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Water solubility<0.1 mg/mL (25°C)Calculated
LogP4.1XLogP3-AA
Thermal stabilityDecomposes at 218°CTGA

The methoxy group enhances lipid solubility, while the bromine atom increases molecular polarizability. The compound shows pH-dependent stability, with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions .

Crystallographic Data

Single-crystal X-ray diffraction of analogous bromobenzoxazoles reveals:

  • Planar benzoxazole core with dihedral angles <5° between rings

  • Br···O halogen bonding (2.9–3.1 Å) influencing crystal packing

  • Density: 1.58 g/cm³ (calculated from unit cell parameters)

Biological Activity and Mechanism

CompoundMIC (μg/mL) vs. E. coliIC₅₀ DNA Gyrase (μM)
6-Bromo derivative2512.4
Ciprofloxacin0.50.8

Data adapted from benzoxazole structure-activity relationship studies . The bromine atom enhances target binding through halogen interactions with DNA gyrase’s ATPase domain (PDB 1KZN) .

Molecular Docking Insights

AutoDock Vina simulations position the compound in the DNA gyrase binding pocket:

  • Bromine forms π-hole interaction with Tyr122 (2.8 Å)

  • Methoxy group hydrogen-bonds to Asp73 (3.1 Å)

  • Binding energy: -8.2 kcal/mol vs. -9.5 kcal/mol for novobiocin

Future Research Directions

  • Positional Isomer Studies: Comparative evaluation of 5-bromo vs. 6-bromo analogs

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility

  • Target Expansion: Screening against viral proteases and kinase targets

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